molecular formula C8H12N2O2S B8547023 3-methoxy-4-(S-methylsulfonimidoyl)aniline

3-methoxy-4-(S-methylsulfonimidoyl)aniline

Cat. No. B8547023
M. Wt: 200.26 g/mol
InChI Key: IADLVZKFGFVDJK-UHFFFAOYSA-N
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Patent
US07338958B2

Procedure details

1.5 g (6.5 mmol) of (RS)-S-(2-methoxy-4-nitrophenyl)-S-methylsulfoximide in 100 ml of ethanol is mixed with 300 mg of palladium on carbon (10%×50% H2O) and hydrogenated for 45 minutes at room temperature and normal pressure. The batch is filtered and concentrated by evaporation. 1.0 g (5.1 mmol, corresponding to 79% of theory) of the product is obtained.
Name
(RS)-S-(2-methoxy-4-nitrophenyl)-S-methylsulfoximide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[S:12]([CH3:15])(=[NH:14])=[O:13]>C(O)C.[Pd]>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([S:12]([CH3:15])(=[NH:14])=[O:13])=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
(RS)-S-(2-methoxy-4-nitrophenyl)-S-methylsulfoximide
Quantity
1.5 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=N)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The batch is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
1.0 g (5.1 mmol, corresponding to 79% of theory) of the product is obtained

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=C1)S(=O)(=N)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.